(3-Aminopropyl)silanetriol
Overview
Description
(3-Aminopropyl)silanetriol is a chemical compound with the molecular formula C3H11NO3Si. It is a colorless or pale yellow liquid with a faint odor and is known for its solubility in water, alcohols, and organic solvents. This compound is widely used in various industrial applications due to its unique properties, including its ability to improve the adhesion, durability, and heat resistance of materials .
Mechanism of Action
Target of Action
(3-Aminopropyl)silanetriol primarily targets surfaces of different materials, enhancing their bonding and improving their properties . It is frequently used in industries such as adhesives, coatings, composites, glass, ceramics, textiles, and leather .
Mode of Action
The compound functions as an adhesion promoter, surface modifier, surface treatment agent, and silane coupling agent . It enhances the bonding between different materials and improves surface properties . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Biochemical Pathways
It is known that the compound plays a crucial role in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
Pharmacokinetics
It is known that the compound’s versatility and reactivity make it valuable in various formulations and processes .
Result of Action
The result of this compound’s action is the enhancement of the bonding between different materials and the improvement of surface properties . It provides surface hydrophobicity on porous substrates such as bricks and cements, due to its alkyl group .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been tested as a corrosion inhibitor for reinforcing steel in alkaline solution . The protection mechanism is explained by the adsorption, condensation, and dehydration process of silane molecules .
Biochemical Analysis
Biochemical Properties
(3-Aminopropyl)silanetriol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in this compound can form hydrogen bonds and electrostatic interactions with amino acids in proteins, facilitating enzyme-substrate binding and catalysis. Additionally, the silanol groups can interact with hydroxyl groups on biomolecules, enhancing the stability and reactivity of the compound .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the growth and differentiation of cells by modulating the activity of key signaling molecules and transcription factors. For example, this compound can enhance the expression of genes involved in cell adhesion and extracellular matrix formation, promoting cell proliferation and tissue repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The amino group can form covalent bonds with carboxyl groups on proteins, leading to enzyme activation or inhibition. The silanol groups can also participate in hydrogen bonding and electrostatic interactions, stabilizing protein structures and enhancing their activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanols and amino groups. Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced cell adhesion and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell growth and tissue repair without causing significant toxicity. At high doses, this compound can induce adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects at specific concentrations but becomes toxic at higher levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to polyamine metabolism. The compound can interact with enzymes such as polyamine oxidase and spermidine/spermine N1-acetyltransferase, affecting the levels of polyamines and their derivatives. These interactions can influence metabolic flux and the production of key metabolites involved in cell growth and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via endocytosis and transported to various cellular compartments. It can also bind to proteins such as albumin, facilitating its distribution in the bloodstream and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and extracellular matrix. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular function and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminopropyl)silanetriol is typically synthesized through a two-step process:
Reaction of 3-aminopropyl alcohol with triethoxysilane: This reaction is carried out under an inert gas atmosphere to produce 3-aminopropyltriethoxysilane.
Hydrolysis of 3-aminopropyltriethoxysilane: The product from the first step is then hydrolyzed using sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Aminopropyl)silanetriol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Various silane compounds.
Substitution: Functionalized silane derivatives.
Scientific Research Applications
(3-Aminopropyl)silanetriol has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion of coatings, adhesives, and sealants to various substrates.
Biology: This compound is employed in the functionalization of surfaces for cell culture and biosensor applications.
Medicine: It is explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of composites, glass, ceramics, textiles, and leather
Comparison with Similar Compounds
(3-Aminopropyl)triethoxysilane: This compound is similar in structure but contains ethoxy groups instead of hydroxyl groups.
(3-Aminopropyl)trimethoxysilane: Another similar compound with methoxy groups instead of hydroxyl groups.
Uniqueness: (3-Aminopropyl)silanetriol is unique due to its combination of amino and silanol groups, which provide it with versatile reactivity and the ability to form strong bonds with both organic and inorganic substrates. This makes it particularly useful in applications requiring enhanced adhesion and durability .
Properties
IUPAC Name |
3-trihydroxysilylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUAHIMULPXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[Si](O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68400-07-7 | |
Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68400-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7069233 | |
Record name | (3-Aminopropyl)silanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS] | |
Record name | Silanetriol, 1-(3-aminopropyl)- | |
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Record name | (3-Aminopropyl)silanetriol | |
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CAS No. |
58160-99-9, 29159-37-3, 68400-07-7 | |
Record name | 3-Aminopropyltrihydroxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58160-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Aminopropyltrihydroxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(triethoxysilyl)-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetriol, 1-(3-aminopropyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Aminopropyl)silanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminopropyl)silanetriol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.568 | |
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Record name | SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-AMINOPROPYLTRIHYDROXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (3-Aminopropyl)silanetriol in the adhesive formulation for semiconductor components?
A1: this compound, alongside 1-methoxy-2-propanol and 2-methoxy-1-propanol, forms the solvent system for the polyalkoxysilane-based adhesive []. While the abstract doesn't explicitly detail the specific interactions, it can be inferred that this compound likely contributes to the adhesive's properties due to its:
Q2: The research mentions the adhesive is particularly suitable for small-size electronic components. How does the inclusion of this compound contribute to this suitability?
A2: The abstract highlights that the adhesive prevents warping or falling of the coating layer on intricate surfaces []. This suggests that this compound, as part of the solvent system, may contribute to:
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